molecular formula C9H12N2O B6356136 3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile CAS No. 1462289-96-8

3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile

Cat. No.: B6356136
CAS No.: 1462289-96-8
M. Wt: 164.20 g/mol
InChI Key: DQVJCDONHAWZSR-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile (CAS: 2891580-65-5, stereoisomer CAS: 2891580-95-1) is a pyrrolidine derivative featuring a cyclopropyl substituent at the 3-position, a methyl group at the 4-position, and a nitrile (carbonitrile) functional group. Its molecular formula is C₉H₁₂N₂O, with a molar mass of 164.2 g/mol .

Properties

IUPAC Name

3-cyclopropyl-4-methyl-2-oxopyrrolidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-4-11-8(12)9(6,5-10)7-2-3-7/h6-7H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVJCDONHAWZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)C1(C#N)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Competing Pathways in Cyclopropanation

During Simmons-Smith reactions, over-insertion of carbenes can lead to bicyclic byproducts. Computational studies indicate that steric hindrance from the methyl group at C4 suppresses such side reactions.

Nitrile Hydrolysis Risks

The nitrile group is susceptible to hydrolysis under acidic or basic conditions. Buffered systems (pH 7–8) and low temperatures (0–5°C) are critical during substitution steps to prevent conversion to carboxylic acids .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile is C9H12N2OC_9H_{12}N_2O, with a molecular weight of approximately 164.20 g/mol. The compound features a pyrrolidine ring with a cyclopropyl group, a methyl group, and a carbonitrile functional group, which contribute to its reactivity and biological activity.

Chemistry

In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables researchers to modify its structure for specific applications.

Common Reactions:

  • Oxidation: Can introduce additional functional groups.
  • Reduction: Alters the oxidation state.
  • Substitution: Nucleophilic or electrophilic substitutions modify functional groups attached to the pyrrolidine ring.

Reagents Used:

Reaction TypeCommon Reagents
OxidationPotassium permanganate
ReductionLithium aluminum hydride
SubstitutionHalogens, alkylating agents

Biology

Research indicates that this compound may exhibit significant biological activity, particularly as an enzyme inhibitor or modulator. Its interactions with biological macromolecules such as proteins and nucleic acids make it a candidate for drug discovery.

Potential Biological Activities:

  • Enzyme Inhibition: May target specific enzymes involved in disease pathways.
  • Antibacterial and Anticancer Activities: Ongoing studies are exploring its therapeutic potential in these areas.

Mechanism of Action:
The compound likely interacts with specific molecular targets (e.g., enzymes or receptors), modulating their activity and leading to various biological effects.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Applications in Drug Development:

  • Lead Compound: Potential for developing treatments against bacterial infections or cancer.

Industry

The compound's versatility makes it valuable in the industrial sector, particularly in the production of pharmaceuticals and agrochemicals. Its unique reactivity allows it to be utilized in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations:

  • Ring System : The target compound contains a pyrrolidine (5-membered saturated ring), while others (e.g., CAS 39108-47-9, 144967-96-4) are based on pyridine (6-membered aromatic ring) .
  • Functional Groups : All compounds share oxo and nitrile groups, but additional functionalities (e.g., hydroxy, methoxypropyl) in analogs influence solubility and hydrogen-bonding capacity .

Crystallographic and Conformational Analysis

  • Ring Puckering : The cyclopropyl substituent in the pyrrolidine ring likely induces distinct puckering amplitudes and phases compared to pyridine-based analogs. Cremer-Pople parameters (e.g., q₂, q₃) could quantify these differences .
  • Crystal Packing : Tools like Mercury CSD and SHELX software reveal that stereochemistry (e.g., 3R,4S vs. 3R,4R) significantly impacts molecular packing and void spaces in the crystal lattice .

Biological Activity

Introduction

3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile is a nitrogen-containing heterocyclic compound notable for its diverse biological activities. This compound, characterized by a pyrrolidine ring with a cyclopropyl group and a nitrile functional group, has garnered attention in pharmacological research due to its potential therapeutic applications.

The molecular formula of this compound is C9_9H12_{12}N2_2O, with a molecular weight of approximately 164.20 g/mol. The compound exists in two stereoisomeric forms: (3S,4S) and (3R,4S), which influence its biological interactions and activities. The melting point is predicted to be around 388.6 °C, with a density of approximately 1.16 g/cm³ at 20 °C.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antibacterial Activity : The compound has demonstrated moderate to good antibacterial effects against both Gram-positive and Gram-negative bacteria. In studies, it showed particular efficacy against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant bioactivity .
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, although detailed investigations are required to elucidate its mechanisms of action and effectiveness against specific cancer cell lines .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets, including enzymes and receptors. These interactions may modulate the activity of specific pathways within biological systems, contributing to its pharmacological effects .

Synthesis

The synthesis of this compound can be achieved through several methods, often involving cyclization reactions under controlled conditions. Key synthetic routes include:

  • Cyclization of Precursor Compounds : Utilizing appropriate precursors under specific temperature and pressure conditions.
  • Catalytic Methods : Employing catalysts to enhance reaction efficiency and yield.

These methods allow for the production of the compound with high purity levels, making it suitable for further biological testing .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
3-CyclopropylpyrrolidinePyrrolidine ring with cyclopropyl substitutionLacks carbonitrile functionality
4-EthylpyrrolidinonePyrrolidinone structure with ethyl groupContains a carbonyl but no cyano group
2-Oxo-pyrrolidine derivativesGeneral class with varied substituentsDiverse biological activities depending on substituents

The distinct combination of functional groups and stereochemistry in this compound contributes to its unique biological activity compared to these similar compounds.

Case Studies

Recent studies have provided insights into the biological activity of this compound:

  • Antibacterial Study : A study evaluated the antibacterial efficacy against various pathogens, revealing that the compound exhibited stronger activity against Streptococcus pyogenes and methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like ciprofloxacin .
  • Cytotoxicity Assessment : In vitro tests on cancer cell lines indicated that certain derivatives of this compound displayed cytotoxic effects, warranting further exploration into their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile, and how do reaction conditions influence yield and stereoselectivity?

  • Methodological Answer : The compound is synthesized via multi-step pathways involving cyclopropane ring formation, Michael addition, and cyclization. Key steps include:

  • Cyclopropanation : Reacting vinyl derivatives with diazo compounds under transition-metal catalysis (e.g., Rh(II)) to install the cyclopropyl group .
  • Pyrrolidine Ring Formation : Using β-aminoesters or α,β-unsaturated esters as precursors, followed by lactamization under acidic conditions (e.g., trifluoroacetic acid) to form the 2-oxo-pyrrolidine core .
  • Optimization : Microwave-assisted synthesis improves reaction rates and selectivity, while chiral auxiliaries or catalysts (e.g., organocatalysts) enhance stereochemical control .
    • Critical Parameters : Temperature (>80°C for cyclization), solvent polarity (polar aprotic solvents like DMF for intermediates), and pH (acidic for lactam stability) are crucial for reproducibility .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential for characterization?

  • Methodological Answer : Structural validation combines:

  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines atomic coordinates and thermal parameters, with hydrogen bonding patterns analyzed via Mercury CSD 2.0 .
  • Spectroscopy :
  • NMR : 13C^{13}\text{C} NMR detects the cyano group (δ ~110–120 ppm) and lactam carbonyl (δ ~170 ppm) .
  • IR : Strong absorption bands at ~2250 cm1^{-1} (C≡N) and ~1680 cm1^{-1} (C=O) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C10_{10}H12_{12}N2_{2}O) and isotopic patterns .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of this compound, and how do structural modifications impact target binding?

  • Methodological Answer :

  • Docking Studies : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. The cyclopropyl group enhances hydrophobic binding in enzyme pockets, while the cyano group participates in hydrogen bonding .
  • QSAR Modeling : 3D-QSAR using CoMFA/CoMSIA correlates substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity trends. Electron-withdrawing groups at the 4-position improve metabolic stability .
  • MD Simulations : All-atom MD (AMBER/CHARMM) assesses conformational stability of the pyrrolidine ring under physiological conditions, identifying puckering modes that influence target affinity .

Q. How do crystallographic data resolve contradictions in reported bond angles or torsional strain within the pyrrolidine ring?

  • Methodological Answer :

  • Graph Set Analysis : Hydrogen-bonding patterns (e.g., Etter’s rules) differentiate polymorphic forms. For example, N–H···O=C interactions stabilize the chair-like conformation over boat forms .
  • Puckering Coordinates : Cremer-Pople parameters quantify ring distortion. The cyclopropyl substituent induces a 3E^3E envelope conformation, reducing torsional strain (θmax_{\text{max}} ~20°) compared to unsubstituted pyrrolidines .
  • Validation Tools : PLATON/ADDSYM (via SHELX) checks for missed symmetry or overfitting, ensuring data reliability .

Q. What strategies mitigate racemization during enantioselective synthesis, and how is chiral purity assessed?

  • Methodological Answer :

  • Chiral Catalysts : Use of Evans’ oxazaborolidines or Jacobsen’s thiourea catalysts in asymmetric cyclopropanation reduces racemization (<5% ee loss) .
  • Chromatography : Chiral HPLC (Chiralpak IA/IB columns) with UV detection at 254 nm resolves enantiomers, while polarimetry ([α]D25_{D}^{25}) quantifies optical purity .
  • Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) selectively modify one enantiomer, enabling separation .

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